N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide
Description
This compound is a triazolopyridazine derivative featuring a thiophen-3-yl substituent at position 6 of the triazolopyridazine core and a benzo[d]thiazole-6-carboxamide group attached via a methylene linker. The thiophene moiety may enhance lipophilicity, while the benzothiazole carboxamide could contribute to hydrogen bonding or π-π stacking interactions with biological targets.
Properties
IUPAC Name |
N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6OS2/c25-18(11-1-2-14-15(7-11)27-10-20-14)19-8-17-22-21-16-4-3-13(23-24(16)17)12-5-6-26-9-12/h1-7,9-10H,8H2,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKILZJYGGHLAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5)SC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the triazole and pyridazine rings, followed by their integration with the thiophene and benzo[d]thiazole moieties. Common synthetic routes may involve:
Formation of the Triazole Ring: This step can be achieved through cyclization reactions involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Synthesis of Pyridazine Derivatives: Pyridazine rings are often synthesized via condensation reactions involving hydrazine and diketones or diesters.
Integration with Thiophene and Benzo[d]thiazole: The final steps involve coupling reactions, such as Suzuki or Stille couplings, to integrate the thiophene and benzo[d]thiazole moieties with the triazole-pyridazine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and benzo[d]thiazole rings can be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups within the compound, often using reagents like sodium borohydride or hydrogen gas with a catalyst.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (for electrophilic substitution), nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of a nitro group could produce an amine derivative.
Scientific Research Applications
Medicinal Chemistry
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide has been investigated for its potential therapeutic effects:
Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives with similar structures can inhibit bacterial growth and show efficacy against various fungal strains.
Anticancer Properties:
The compound's interaction with specific kinases involved in cancer pathways suggests potential as an anticancer agent. It may inhibit cell proliferation and induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and death.
Anti-inflammatory Effects:
The compound's ability to inhibit key enzymes involved in inflammatory processes positions it as a candidate for treating inflammatory diseases. For instance, triazole derivatives have been shown to inhibit p38 MAP kinase, a critical target in inflammation.
Biochemistry
This compound plays a crucial role in various biochemical reactions:
Enzyme Interaction:
The compound interacts with several enzymes and proteins through hydrogen bonding and hydrophobic interactions. This binding stabilizes the compound-enzyme complex and influences the enzyme's catalytic activity.
Cellular Mechanisms:
It has been shown to affect gene expression by modulating transcription factors and other regulatory proteins. This can lead to changes in cellular metabolism and function, impacting processes such as cell cycle regulation and apoptosis.
Material Science
The unique structural properties of this compound make it a candidate for developing new materials:
Electronic Properties:
Research into the electronic properties of this compound suggests potential applications in organic electronics and photonics. Its ability to form charge-transfer complexes could be utilized in the development of organic light-emitting diodes (OLEDs) or photovoltaic cells.
Optical Properties:
Due to its complex structure and the presence of conjugated systems, the compound may exhibit interesting optical properties that can be harnessed in sensors or imaging applications.
Mechanism of Action
The mechanism of action of N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Key Research Findings
- Substituent Effects : The thiophen-3-yl group in the target compound may improve membrane permeability compared to methyl or chloro substituents, as seen in lipophilicity calculations for similar heterocycles .
- Cytotoxicity Potential: Structural parallels to chloro-substituted derivatives suggest the target compound may exhibit significant cytotoxicity, though empirical validation is needed .
Biological Activity
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on available research findings.
Structural Overview
The compound is characterized by the following structural components:
- Triazolo[4,3-b]pyridazine core : Known for its diverse biological properties.
- Thiophene ring : Often associated with enhanced pharmacological activities.
- Benzo[d]thiazole moiety : Implicated in various biological interactions.
The molecular formula is , with a molecular weight of approximately 392.46 g/mol.
The synthesis of this compound typically involves cyclization reactions using hydrazine derivatives and appropriate diketone or keto-esters as precursors. Optimization of reaction conditions is crucial for maximizing yield and purity during industrial-scale synthesis.
Antimicrobial and Antiviral Properties
Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial and antiviral activities. However, specific studies on N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole have shown limited direct antimicrobial efficacy against common pathogens. For example, derivatives of related thiazole compounds have been evaluated against multiple bacterial strains and viruses but often did not demonstrate significant activity .
Cytotoxicity
Several studies have reported cytotoxic effects of related compounds on human tumor cell lines. For instance:
- Cytotoxicity Assays : Compounds similar to N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole have shown cytotoxic concentrations (CC50 values) ranging from 4 to 9 µM against human CD4(+) lymphocytes .
- Antiproliferative Activity : Some derivatives have been noted to inhibit the growth of leukemia cell lines while showing limited effects on solid tumors .
The mechanism by which N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole exerts its biological effects likely involves:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Molecular Interactions : Binding interactions with biomolecules can alter gene expression and signal transduction pathways .
Study 1: Evaluation of Cytotoxicity
A study evaluating the cytotoxic effects of a series of benzo[d]thiazole derivatives found that while some exhibited significant cytotoxicity against certain leukemia cell lines, the specific compound N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole was not directly tested but inferred based on structural similarities .
Study 2: Antiviral Activity
In another study aimed at identifying novel antiviral agents among thiazole derivatives, none demonstrated significant antiviral activity against HIV or Hepatitis viruses. This suggests that while the compound may possess some bioactivity due to its structure, it may not be effective against these specific viral targets .
Q & A
Basic Research Questions
Q. How can I design a synthetic route for this compound?
- Methodology :
- Start with modular synthesis of the triazolopyridazine core. Use methods from analogous triazolopyridazine derivatives, such as cyclocondensation of hydrazine derivatives with pyridazine precursors under reflux conditions (e.g., ethanol or THF with catalytic acid/base) .
- Introduce the thiophen-3-yl substituent at position 6 via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, optimized for electron-deficient pyridazine systems .
- Attach the benzo[d]thiazole-6-carboxamide moiety through reductive amination or amide coupling (e.g., EDC/HOBt) between the triazolopyridazine methyl group and the carboxylic acid derivative of the benzothiazole .
- Purify intermediates via column chromatography and final product via recrystallization (e.g., ethanol/water mixtures) .
Q. What analytical techniques are critical for structural characterization?
- Methodology :
- Use H/C NMR to confirm substitution patterns and regiochemistry, particularly for distinguishing triazole and thiazole protons .
- Perform high-resolution mass spectrometry (HRMS) to verify molecular ion peaks and fragmentation patterns consistent with the fused heterocyclic system .
- Employ FT-IR to identify key functional groups (e.g., carboxamide C=O stretch at ~1650 cm) and confirm amide bond formation .
- Validate purity via HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S) .
Q. How can I assess solubility and lipophilicity for in vitro studies?
- Methodology :
- Determine logP experimentally using shake-flask methods with octanol/water partitioning, or computationally via SwissADME .
- Evaluate aqueous solubility in phosphate-buffered saline (PBS, pH 7.4) and DMSO stock solutions, ensuring compatibility with biological assays .
Advanced Research Questions
Q. How can I resolve contradictions in biological activity data for this compound?
- Methodology :
- Perform dose-response curves across multiple assays (e.g., enzyme inhibition vs. cell viability) to identify off-target effects or assay-specific artifacts .
- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate direct binding to suspected targets (e.g., kinases or epigenetic regulators) .
- Cross-reference with structural analogs (e.g., AZD5153, a triazolopyridazine-based BET inhibitor) to isolate critical pharmacophores .
Q. What strategies optimize metabolic stability without compromising potency?
- Methodology :
- Introduce electron-withdrawing groups (e.g., fluorine) on metabolically labile positions (e.g., benzothiazole methyl) to block oxidative metabolism .
- Replace the carboxamide with a bioisostere (e.g., sulfonamide or oxadiazole) to enhance resistance to hydrolytic enzymes .
- Validate stability in microsomal assays (human/rat liver microsomes) and correlate with in silico predictions (e.g., CYP450 substrate profiling) .
Q. How can I design SAR studies for target engagement?
- Methodology :
- Synthesize analogs with systematic substitutions:
- Triazolopyridazine core : Vary substituents at positions 3 and 6 (e.g., alkyl vs. aryl groups) to probe steric and electronic effects .
- Benzothiazole moiety : Modify the carboxamide linker (e.g., alkyl vs. PEG spacers) to optimize binding pocket interactions .
- Use molecular docking (e.g., AutoDock Vina) guided by crystallographic data of related targets (e.g., BRD4 bromodomains) to prioritize analogs .
- Validate SAR with functional assays (e.g., IC determination in kinase or epigenetic screens) .
Q. How do I address discrepancies in computational vs. experimental logP values?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
